2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
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Overview
Description
The compound “2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile” is a complex organic molecule that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the fluorophenyl group would be key features of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The reactivity of the 1,2,4-triazole ring and the fluorophenyl group would play a significant role .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the fluorine atom might influence its polarity and therefore its solubility in different solvents .Scientific Research Applications
Fluorination Techniques and Photophysical Studies
Nuclear Fluorination of Diarylisoxazoles : Research conducted by Stephens and Blake (2004) explored the fluorination of 3,5-diarylisoxazoles using Selectfluor®, highlighting a method potentially applicable to the synthesis or modification of compounds like 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile. This technique is significant for introducing fluorine atoms to specific positions within aromatic compounds, which can alter their physical, chemical, and biological properties (Stephens & Blake, 2004).
Synthesis and Properties of Fluorescent 2-Aryl-1,2,3-Triazoles : Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives and studied their photophysical properties. These compounds, similar in structure to the compound , demonstrate absorption in the ultraviolet region and emission in the blue region, underscoring their potential as blue-emitting fluorophores for applications in material science and bioimaging (Padalkar et al., 2015).
Applications in Polymerization and Ligand Synthesis
Microwave-Assisted Polymerization : Research by Wiesbrock et al. (2005) on the living cationic ring-opening polymerizations of 2-oxazoline derivatives in acetonitrile presents a method that could be relevant for the synthesis or modification of polymers using acetonitrile as a solvent. This study showcases the efficiency of microwave-assisted polymerization, potentially applicable to monomers related to this compound (Wiesbrock et al., 2005).
Luminescent Lanthanide Ion Complexes : Research by de Bettencourt-Dias et al. (2007) on thiophene-derivatized pybox and its lanthanide ion complexes, which are highly luminescent, illustrates the potential of similar compounds for creating luminescent materials. Such studies contribute to the development of new materials for sensing, imaging, and electronic applications (de Bettencourt-Dias et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O/c1-8-14-15(7-6-13)11(17)16(8)10-5-3-2-4-9(10)12/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZLYBHIRMYROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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